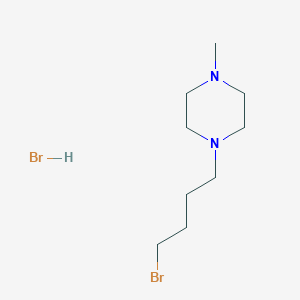
1-(4-Bromobutyl)-4-methylpiperazine hydrobromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Bromobutyl)-4-methylpiperazine hydrobromide is a chemical compound that belongs to the class of piperazine derivatives It is characterized by the presence of a bromobutyl group attached to the piperazine ring, which is further methylated
Méthodes De Préparation
The synthesis of 1-(4-Bromobutyl)-4-methylpiperazine hydrobromide typically involves the reaction of 4-methylpiperazine with 1,4-dibromobutane. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as acetonitrile or ethanol. The reaction mixture is heated to facilitate the substitution reaction, resulting in the formation of the desired product. The crude product is then purified through recrystallization or column chromatography to obtain the pure compound .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated purification systems to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
1-(4-Bromobutyl)-4-methylpiperazine hydrobromide undergoes various chemical reactions, including:
Substitution Reactions: The bromobutyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to form dehalogenated derivatives.
Common reagents used in these reactions include sodium hydroxide for hydrolysis, hydrogen gas for reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
1-(4-Bromobutyl)-4-methylpiperazine hydrobromide has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.
Biological Studies: The compound is employed in studies investigating the interaction of piperazine derivatives with biological receptors, such as serotonin and dopamine receptors.
Industrial Applications: It serves as a building block in the synthesis of various industrial chemicals, including surfactants and polymers.
Mécanisme D'action
The mechanism of action of 1-(4-Bromobutyl)-4-methylpiperazine hydrobromide involves its interaction with specific molecular targets. In medicinal chemistry, it is known to interact with neurotransmitter receptors, modulating their activity. The bromobutyl group enhances the lipophilicity of the compound, facilitating its passage through biological membranes and increasing its binding affinity to target receptors .
Comparaison Avec Des Composés Similaires
1-(4-Bromobutyl)-4-methylpiperazine hydrobromide can be compared with other piperazine derivatives such as:
1-(4-Bromobutyl)piperidine Hydrobromide: Similar in structure but with a piperidine ring instead of a piperazine ring.
1-(4-Bromobutyl)-2-piperidinone: Contains a piperidinone ring, which imparts different chemical properties and reactivity.
1-(4-Bromobutyl)pyrrolidine Hydrobromide: Features a pyrrolidine ring, leading to variations in biological activity and applications.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both a bromobutyl and a methyl group, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
2006277-41-2 |
|---|---|
Formule moléculaire |
C9H20Br2N2 |
Poids moléculaire |
316.08 g/mol |
Nom IUPAC |
1-(4-bromobutyl)-4-methylpiperazine;hydrobromide |
InChI |
InChI=1S/C9H19BrN2.BrH/c1-11-6-8-12(9-7-11)5-3-2-4-10;/h2-9H2,1H3;1H |
Clé InChI |
SFIGIUXSGVYEJU-UHFFFAOYSA-N |
SMILES canonique |
CN1CCN(CC1)CCCCBr.Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(2-amino-6-oxo-2,3,4,5-tetrahydro-1H-purin-9-yl)methoxy]ethyl (2S)-3-methyl-2-(phenylmethoxycarbonylamino)butanoate](/img/structure/B12327816.png)
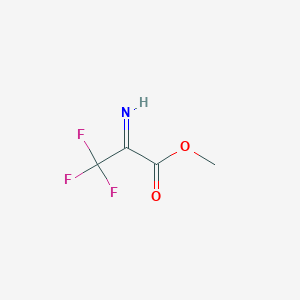
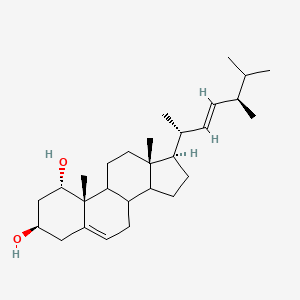
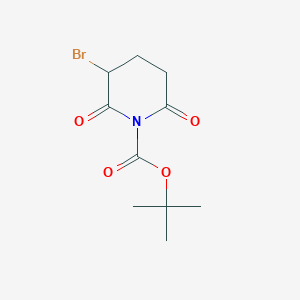
![tert-Butyl 5'-chloro-1',2'-dihydrospiro[azetidine-3,3'-indole]-1-carboxylate](/img/structure/B12327855.png)
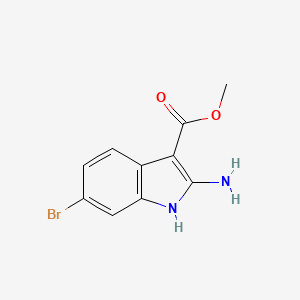
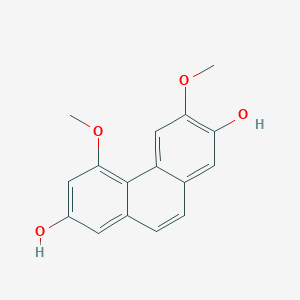
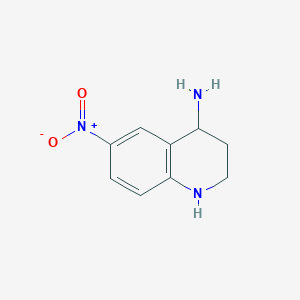
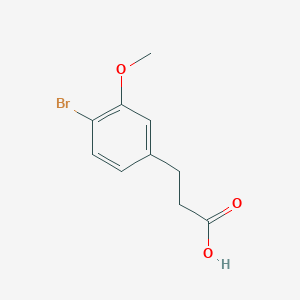
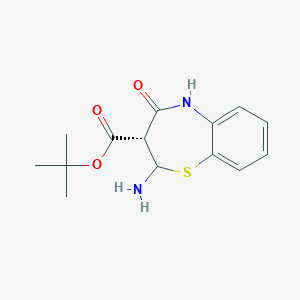
![4-chloro-1-methyl-1H-imidazo[4,5-d]pyridazine](/img/structure/B12327888.png)
![Hydrazine, [5-(1,1-dimethylethyl)-2-methoxyphenyl]-](/img/structure/B12327898.png)
![9-methoxy-3,5,5-trimethyl-2-(2,2,2-trifluoroethylsulfanyl)-6H-benzo[h]quinazolin-4-one](/img/structure/B12327902.png)
